Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)-
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Overview
Description
Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- is a complex organic compound with a multifaceted structure. This compound is characterized by its benzamide core, which is substituted with various functional groups, including phenoxy, acetyl, amino, and pyrazolyl groups. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzamide core, followed by the sequential addition of the various substituents. Key steps in the synthesis may include:
Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate electrophile.
Acetylation: The acetyl group is typically introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Amino Group Addition: The amino group can be added through a nucleophilic substitution reaction involving an amine.
Formation of the Pyrazolyl Group:
Industrial production methods for this compound would involve scaling up these reactions, optimizing conditions for yield and purity, and ensuring the process is economically viable.
Chemical Reactions Analysis
Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and amino groups, leading to the formation of quinones and nitroso derivatives, respectively.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings and the pyrazole ring.
Hydrolysis: The amide and ester bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as a lead compound for drug development.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- can be compared with other similar compounds, such as:
Benzamide Derivatives: Compounds with similar benzamide cores but different substituents, such as N-phenylbenzamide or N-methylbenzamide.
Phenoxyacetyl Compounds: Compounds with phenoxyacetyl groups, such as phenoxyacetic acid or phenoxyacetyl chloride.
Pyrazole Derivatives: Compounds with pyrazole rings, such as 1-phenyl-3-methyl-5-pyrazolone or 3,5-dimethylpyrazole.
The uniqueness of Benzamide, 3-(((2,4-bis(1,1-dimethylpropyl)phenoxy)acetyl)amino)-N-(4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)- lies in its complex structure, which combines multiple functional groups and aromatic rings, leading to unique chemical and biological properties.
Properties
CAS No. |
65749-37-3 |
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Molecular Formula |
C45H51Cl3N6O5 |
Molecular Weight |
862.3 g/mol |
IUPAC Name |
3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C45H51Cl3N6O5/c1-9-44(5,6)29-15-18-37(33(23-29)45(7,8)10-2)59-26-38(56)49-31-14-12-13-28(22-31)42(57)51-41-39(43(58)54(52-41)40-34(47)24-30(46)25-35(40)48)50-36-17-16-32(21-27(36)4)53(11-3)19-20-55/h12-18,21-25,55H,9-11,19-20,26H2,1-8H3,(H,49,56)(H,51,52,57) |
InChI Key |
WUCNFXSTEJBBSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NC3=NN(C(=O)C3=NC4=C(C=C(C=C4)N(CC)CCO)C)C5=C(C=C(C=C5Cl)Cl)Cl)C(C)(C)CC |
Origin of Product |
United States |
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